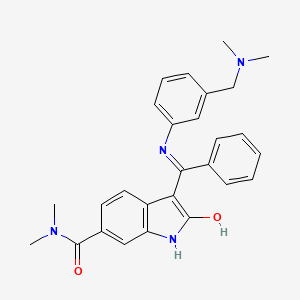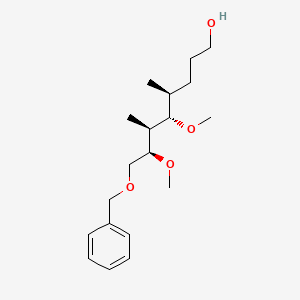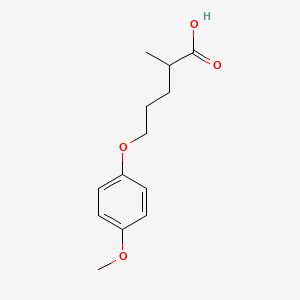![molecular formula C33H29N3O5 B566215 tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate CAS No. 1003316-11-7](/img/structure/B566215.png)
tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate
Vue d'ensemble
Description
The compound contains several functional groups including a tert-butyl group, a benzamido group, a biphenyl group, and an isoindoline group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely has a complex, multi-ring structure due to the presence of the biphenyl and isoindoline groups. The exact structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has shown the utility of derivatives of the compound for synthesizing molecules with significant biological activities. For instance, compounds synthesized with similar structural frameworks have demonstrated promising antibacterial and antifungal activities. These activities are attributed to the unique structural motifs that interact with microbial cell components, leading to inhibition or disruption of essential biological processes in pathogens (Patel & Dhameliya, 2010).
Material Science and Organic Photovoltaics
In the realm of materials science, particularly in organic photovoltaic applications, derivatives of tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate are utilized to synthesize donor building blocks. These building blocks are crucial for developing organic photovoltaic materials due to their ability to facilitate efficient energy transfer and conversion processes. The synthesis process typically involves cross-coupling reactions that yield compounds with desired electronic and photophysical properties, which are essential for enhancing the efficiency of organic solar cells (Chmovzh & Rakitin, 2021).
Antioxidant Properties and Chemical Stability
Some derivatives have been studied for their antioxidant properties, showcasing their potential in mitigating oxidative stress-related damage. This is particularly relevant in the development of pharmaceuticals and nutraceuticals, where antioxidant compounds play a crucial role in preventing or ameliorating the effects of oxidative stress on biological tissues (Lazarević et al., 2020).
Chemical Synthesis and Catalysis
The compound and its related derivatives have been applied in chemical synthesis and catalysis, demonstrating the versatility of these molecules in facilitating various chemical reactions. This includes reactions important for constructing complex organic molecules, such as cycloadditions, and asymmetric synthesis reactions, which are pivotal in creating molecules with specific chirality—a key factor in pharmaceuticals (Rao et al., 2015).
Mécanisme D'action
Target of Action
A similar compound was found to interact with theKeap1 kelch domain . Keap1 is a substrate adaptor protein for a Cul3-dependent E3 ubiquitin ligase complex, which plays a crucial role in the cellular response to oxidative stress .
Biochemical Pathways
Given its potential interaction with keap1, it may influence theNrf2-Keap1 signaling pathway , which is involved in the cellular response to oxidative stress .
Result of Action
If it does modulate the nrf2-keap1 signaling pathway, it could potentially influence cellular responses to oxidative stress, affecting the expression of antioxidant proteins and detoxifying enzymes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl]amino]-4-phenylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O5/c1-33(2,3)41-32(40)35-27-18-17-24(22-9-5-4-6-10-22)19-28(27)34-29(37)23-15-13-21(14-16-23)20-36-30(38)25-11-7-8-12-26(25)31(36)39/h4-19H,20H2,1-3H3,(H,34,37)(H,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCPZHBYLRWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

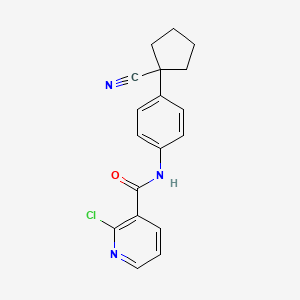
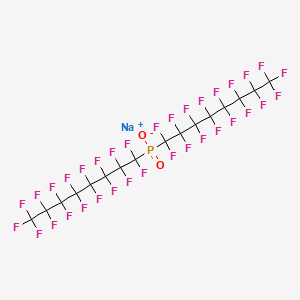




![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)
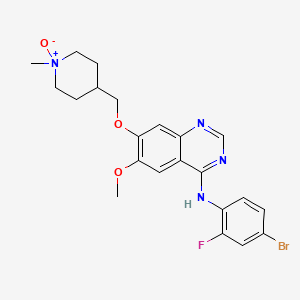
![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

